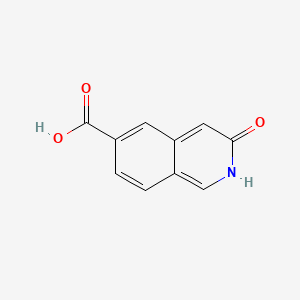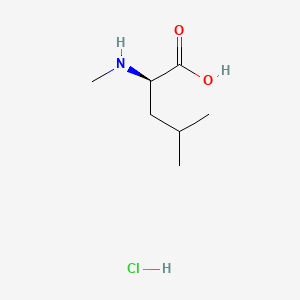
N-Me-D-Leu-OH.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-D-leucine hydrochloride, also known as N-Me-D-Leu-OH.HCl, is a derivative of the amino acid leucine. It is a synthetic compound that has been modified to include a methyl group on the nitrogen atom and is commonly used in peptide synthesis and various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-D-leucine hydrochloride can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process typically involves the following steps:
Loading the Resin: The synthesis begins by loading the amino acid onto a solid support resin, such as 2-chlorotrityl chloride resin.
Deprotection: The protecting groups are removed using a base like piperidine.
Cleavage: The final product is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of N-Methyl-D-leucine hydrochloride follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-D-leucine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of N-Methyl-D-leucine, such as oxo derivatives, reduced forms, and substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-Methyl-D-leucine hydrochloride has several scientific research applications:
Wirkmechanismus
N-Methyl-D-leucine hydrochloride exerts its effects by interacting with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-L-leucine: Similar in structure but with a different chirality.
N-Methyl-D-valine: Another methylated amino acid with a different side chain.
N-Methyl-D-isoleucine: Similar structure with a different side chain arrangement.
Uniqueness
N-Methyl-D-leucine hydrochloride is unique due to its specific interaction with LAT1 and its potent activation of the mTORC1 pathway, making it a valuable compound in research focused on cellular growth and metabolism .
Eigenschaften
IUPAC Name |
(2R)-4-methyl-2-(methylamino)pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(2)4-6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFWCUVWMMTENJ-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
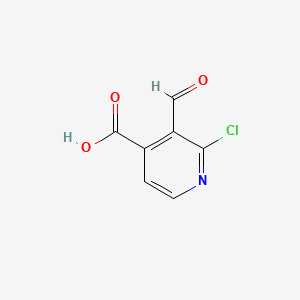
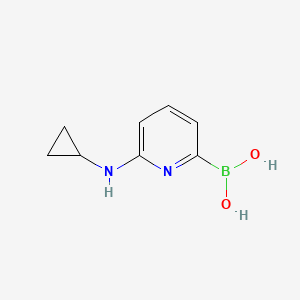
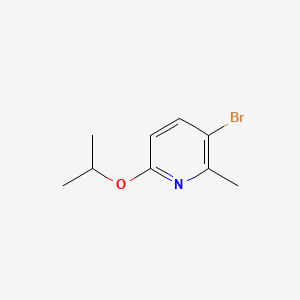
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)
![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)

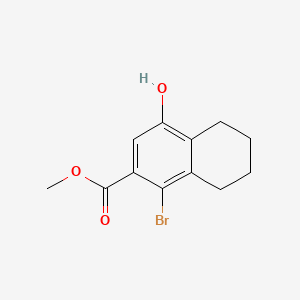
![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/new.no-structure.jpg)

![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)
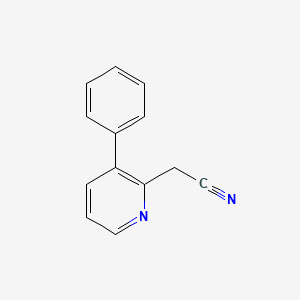
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)
